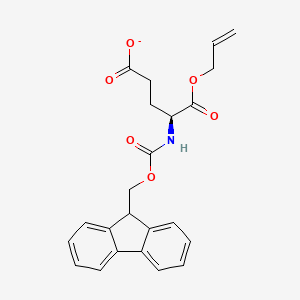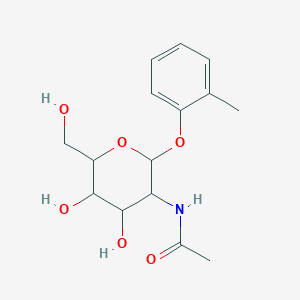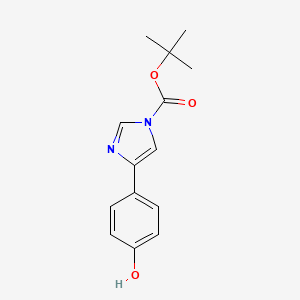![molecular formula C16H14N2OS B14124965 N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide](/img/structure/B14124965.png)
N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide typically involves the reaction of 2-aminophenylamine with a benzothiophene derivative. One common method includes the use of phenyl isocyanate in a sequential nucleophilic/intramolecular addition process followed by transamidation . This method is efficient and practical, featuring atom-economy and a one-pot two-step reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its anticancer properties, particularly in targeting resistant cancer cell lines.
作用機序
The mechanism of action of N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes and receptors, leading to the induction of apoptosis and autophagy in cancer cells . The exact molecular pathways involved are still under investigation, but it is believed to interact with cellular signaling pathways that regulate cell growth and survival.
類似化合物との比較
Similar Compounds
2-Aminobenzophenone: A compound with a similar structure but lacks the thiophene ring.
2-Amino-3-benzoylthiophene: Contains a thiophene ring but differs in the position of functional groups.
Uniqueness
N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide is unique due to its specific combination of an aminophenyl group and a benzothiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H14N2OS |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
N-(2-aminophenyl)-2-(1-benzothiophen-3-yl)acetamide |
InChI |
InChI=1S/C16H14N2OS/c17-13-6-2-3-7-14(13)18-16(19)9-11-10-20-15-8-4-1-5-12(11)15/h1-8,10H,9,17H2,(H,18,19) |
InChIキー |
KDDRBRACRUMFAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(=O)NC3=CC=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


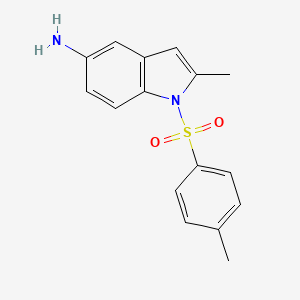
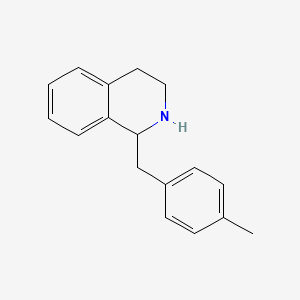
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124890.png)
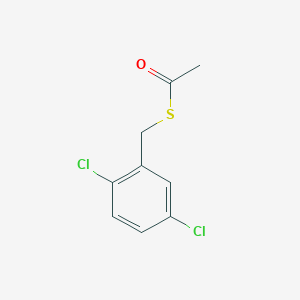
![3-[(4-Tert-butylphenyl)amino]benzamide](/img/structure/B14124897.png)
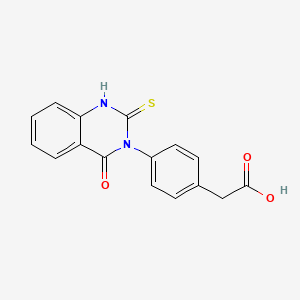
![1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide](/img/structure/B14124901.png)
![1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane](/img/structure/B14124905.png)
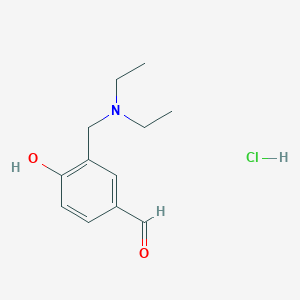
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)
